molecular formula C5H10ClNO2 B087373 2-chloro-N-(2-methoxyethyl)acetamide CAS No. 10263-66-8

2-chloro-N-(2-methoxyethyl)acetamide

Cat. No. B087373
CAS RN: 10263-66-8
M. Wt: 151.59 g/mol
InChI Key: VPXIGHWTJSUAIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds typically involves reactions such as acetylation, esterification, and ester interchange steps. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide showcased a process starting from N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol. This method demonstrated high yields and efficiency, which could provide insights into analogous synthesis pathways for 2-chloro-N-(2-methoxyethyl)acetamide (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied, with findings indicating the importance of intramolecular and intermolecular hydrogen bonding in determining the conformation and stability of these compounds. For example, in 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, the linearly extended conformation and the angles between amide groups play a crucial role in their chemical behavior and potential biological activity (Camerman et al., 2005).

Chemical Reactions and Properties

Acetamide compounds participate in a variety of chemical reactions, demonstrating versatility in chemical synthesis and applications. For instance, the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane has been used to synthesize silylated derivatives, showcasing the compound's reactivity towards silylation and potential for further functionalization (Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. Investigations into compounds like 2-Chloro-N-(2,4-dinitrophenyl) acetamide have revealed detailed insights into their crystal structure, highlighting the significance of intramolecular hydrogen bonding and intermolecular interactions in determining the compound's physical characteristics (Jansukra et al., 2021).

Chemical Properties Analysis

The chemical behavior of acetamide derivatives under various conditions can provide valuable information for their application in synthesis, material science, and potentially pharmacology. For example, studies on the silylation of N-(2-hydroxyphenyl)acetamide have revealed the formation of heterocycles and the impact of different substituents on the chemical properties of the resulting compounds (Lazareva et al., 2017).

Scientific Research Applications

  • Chemical Analysis

    • Application : “2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide” is a chemical compound with the molecular formula C13H18ClNO2 . It is used in chemical analysis and research .
    • Method of Application : The compound is typically analyzed using mass spectrometry, a technique that measures the mass-to-charge ratio of ions to identify and quantify molecules in simple and complex mixtures .
    • Results : The mass spectrum of “2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide” has been recorded and is available in the NIST Mass Spectrometry Data Center .
  • Pharmacological Research

    • Application : Derivatives of phenoxy acetamide, which include “2-chloro-N-(2-methoxyethyl)acetamide”, have been investigated for their potential therapeutic properties .
    • Method of Application : These compounds are synthesized and then tested in various biological assays to evaluate their pharmacological activities .
    • Results : The specific results of these studies are not detailed in the available resources .
  • Chemical Synthesis

    • Application : “2-chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide” is a chemical compound that can be used in the synthesis of other complex molecules .
    • Method of Application : The compound can be used as a building block in the synthesis of other chemical compounds. The specific methods of application would depend on the target molecule .
    • Results : The specific results would depend on the target molecule and the reaction conditions .
  • Herbicide Formulation

    • Application : “2-chloro-N-(2-methoxyethyl)acetamide” is a component of certain herbicides .
    • Method of Application : The compound is mixed with other active ingredients to form a herbicide formulation. This formulation is then applied to crops to control weeds .
    • Results : The specific results would depend on the type of weeds targeted and the effectiveness of the herbicide formulation .
  • Proteomics Research

    • Application : “2-chloro-N-(2-methoxyethyl)acetamide” is a product used for proteomics research applications .
    • Method of Application : The specific methods of application would depend on the type of proteomics research being conducted .
    • Results : The specific results would depend on the outcomes of the proteomics research .
  • Chemical Identification

    • Application : “2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide” is a chemical compound that can be used for chemical identification .
    • Method of Application : The compound can be analyzed using techniques such as mass spectrometry .
    • Results : The mass spectrum of “2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide” has been recorded and is available in the NIST Mass Spectrometry Data Center .

Safety And Hazards

2-chloro-N-(2-methoxyethyl)acetamide is a derivative of chloroacetamide, which is known to be toxic, irritates eyes and skin, and may cause an allergic reaction. It is suspected of reproductive toxicity and teratogenicity .

properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c1-9-3-2-7-5(8)4-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXIGHWTJSUAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368392
Record name 2-chloro-N-(2-methoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methoxyethyl)acetamide

CAS RN

10263-66-8
Record name 2-Chloro-N-(2-methoxyethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10263-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(2-methoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2-methoxyethyl)acetamide
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Synthesis routes and methods I

Procedure details

In a three-necked 2L round bottom flask fitted with two 500 mL addition funnels, containing 56.4 g (39.8 mL, 0.50 mole) chloroacetyl chloride in 400 mL dichloromethane and 20 g (0.50 mole) sodium hydroxide in 400 mL water, respectively, and a water-oooled condenser, was placed 35.7 g (41.3 mL, 0.48 mole) 2-methoxyethylamine, 100 mL water, 100 mL dichloro-methane. The reaction vessel was cooled to 0° C. by a salt-ice bath. The organic and aqueous solutions were allowed to add slowly, ~0.25mL per minute, to the reaction mixture. During the addition the pH of the water phase of the reaction was monitored and the rate of addition of the alkali solution adjusted so as to maintain pH=12. When the addition was complete, the mixture was allowed to warm to room temperature and stir overnight. The organic layer was removed by siphon and dried with magnesium sulfate for four hours. The mixture was filtered through #4 filter paper on a large Buchner funnel and the sulfate washed with 2×100 mL fresh dichloromethane. The combined filtrates were then placed in 2L round bottomed flask and the mixture distilled at 1 torr. Fractions collected from 55° C. to 60° C. were combined and analyzed by NMR. Yield 31.1 g (43% based on starting 2-methoxyethylamine). TLC (silica on glass, 2% methanol in dichloromethane) Rf =0.40. 1H(δ,CDCl,) 3.28(s,3H), 3.40(m,4H), 3.97(s,2H), 6.92(br, 1H). 13C{1H} (δ, CDCl3) 39.27, 42.32, 58.60, 70.54, 166.22.
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Quantity
100 mL
Type
solvent
Reaction Step One
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500 mL
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39.8 mL
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Reaction Step Three
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20 g
Type
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Reaction Step Three
Quantity
400 mL
Type
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Reaction Step Three
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Quantity
400 mL
Type
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Reaction Step Three
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41.3 mL
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Reaction Step Four
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Synthesis routes and methods II

Procedure details

In a three-necked 2L round bottom flask fitted with two 500 mL addition funnels, containing 56.4g (39.8 mL, 0.50 mole) chloroacetyl chloride in 400 mL dichloromethane and 20g (0.50 mole) sodium hydroxide in 400 mL water, respectively, and a water-cooled condenser, was placed 35.7g (41.3 mL, 0.48 mole) 2-methoxyethylamine, 100 mL water, 100 mL dichloro-methane. The reaction vessel was cooled to 0° C. by a salt-ice bath. The organic and aqueous solutions were allowed to add slowly, ~0.25 mL per minute, to the reaction mixture. During the addition the pH of the water phase of the reaction was monitored and the rate of addition of the alkali solution adjusted so as to maintain pH=12. When the addition was complete, the mixture was allowed to warm to room temperature and stir overnight. The organic layer was removed by siphon and dried with magnesium sulfate for four hours. The mixture was filtered through #4 filter paper on a large Buchner funnel and the sulfate washed with 2×100 mL fresh dichloromethane. The combined filtrates were then placed in 2L round bottomed flask and the mixture distilled at 1 torr. Fractions collected from 55° C. to 60° C. were combined and analyzed by NMR. Yield 31.1g (43% based on starting 2-methoxyethylamine). TLC (silica on glass, 2% methanol in dichloromethane) Rf =0.40. 1H(δ,CDC13) 3.28(s,3H), 3.40(m,4H), 3.97(s,2H), 6.92(br, 1H). 13C{1H} (δ, CDCl3) 39.27, 42.32, 58.60, 70.54, 166.22.
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
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solvent
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Type
solvent
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2L
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Type
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Reaction Step Four
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Name
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Quantity
500 mL
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reactant
Reaction Step Four
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39.8 mL
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Reaction Step Five
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Name
20g
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0.5 mol
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reactant
Reaction Step Five
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0 (± 1) mol
Type
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400 mL
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400 mL
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41.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-methoxyethyl)acetamide
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2-chloro-N-(2-methoxyethyl)acetamide
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2-chloro-N-(2-methoxyethyl)acetamide
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2-chloro-N-(2-methoxyethyl)acetamide
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2-chloro-N-(2-methoxyethyl)acetamide
Reactant of Route 6
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2-chloro-N-(2-methoxyethyl)acetamide

Citations

For This Compound
1
Citations
B Alkhawaja - researchportal.bath.ac.uk
This is a multidisciplinary research project in the field of bioconjugation chemistry. Bioconjugation chemistry, in its fundamental aspects, refers to the site specific covalent modification of …
Number of citations: 2 researchportal.bath.ac.uk

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